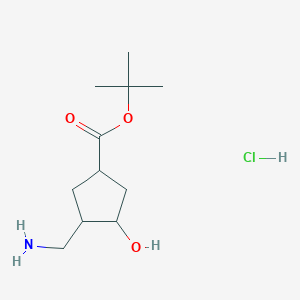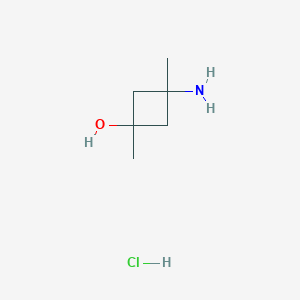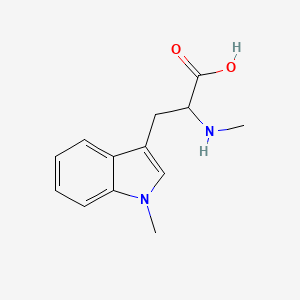![molecular formula C13H10Cl2O2 B15127317 4,4'-Methylenebis[2-chlorophenol] CAS No. 2787-77-1](/img/structure/B15127317.png)
4,4'-Methylenebis[2-chlorophenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis[2-chlorophenol] is an organic compound with the molecular formula C13H10Cl2O2. It is known for its use in various scientific and industrial applications due to its unique chemical properties. This compound is characterized by the presence of two chlorophenol groups connected by a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis[2-chlorophenol] typically involves the reaction of 2-chlorophenol with formaldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile, and the 2-chlorophenol serves as the nucleophile.
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis[2-chlorophenol] is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process often involves continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 4,4’-Methylenebis[2-chlorophenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding dihydroxy compound.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2), while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4,4’-Methylenebis[2-chlorophenol] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
作用机制
The mechanism of action of 4,4’-Methylenebis[2-chlorophenol] involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets microbial cell membranes, causing increased permeability and leakage of cellular contents, ultimately resulting in cell death. The exact molecular pathways involved in its antimicrobial activity are still under investigation.
相似化合物的比较
4,4’-Methylenebis(2-chloroaniline): Known for its use as a curing agent in polyurethane production.
Hexachlorophene: A chlorinated bisphenol antiseptic used in soaps and creams.
Uniqueness: 4,4’-Methylenebis[2-chlorophenol] is unique due to its dual chlorophenol structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various applications, from industrial to medicinal, highlights its importance in scientific research.
属性
CAS 编号 |
2787-77-1 |
|---|---|
分子式 |
C13H10Cl2O2 |
分子量 |
269.12 g/mol |
IUPAC 名称 |
2-chloro-4-[(3-chloro-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5H2 |
InChI 键 |
YWRDGHPJNOGFFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)



![4-[3-amino-6-(3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl]-N-[1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride](/img/structure/B15127272.png)
![rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
![2,6-diamino-N-{5-amino-1-[(1-{[1-({5-amino-1-[(5-amino-1-{[1-({1-[(5-amino-1-carbamoylpentyl)carbamoyl]-2,2-diphenylethyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)carbamoyl]pentyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-(1H-indol-3-yl)ethyl)carbamoyl]pentyl}hexanamide](/img/structure/B15127279.png)
![(8,8-Dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylpropanoate](/img/structure/B15127284.png)
![2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B15127290.png)

![5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15127297.png)
![2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B15127300.png)

![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
